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Compound of Interest

Compound Name: 1H-indazole-6-carbonitrile

Cat. No.: B140298 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-
indazole-6-carbonitrile (CAS No: 141290-59-7), a key heterocyclic building block in medicinal

chemistry. Due to the limited availability of published experimental spectra for this specific

compound, this document presents a detailed analysis based on predictive models and data

from analogous structures. The information herein is intended to support researchers in the

identification, characterization, and utilization of this compound in drug discovery and

development.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 1H-indazole-6-carbonitrile. These predictions are

derived from established principles of spectroscopy, including the analysis of substituent

chemical shifts on aromatic systems and known spectral data of the parent 1H-indazole

structure.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Predicted Coupling
Constant (J, Hz)

H-1 (N-H) ~13.5 br s -

H-3 ~8.3 s -

H-7 ~8.2 d ~8.5

H-5 ~7.9 dd ~8.5, ~1.5

H-4 ~7.8 d ~1.5

Note: The chemical shifts are referenced to tetramethylsilane (TMS). The broad singlet for the

N-H proton is characteristic and its chemical shift can be highly dependent on solvent and

concentration.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-7a ~141

C-3a ~139

C-3 ~135

C-5 ~129

C-7 ~125

C-4 ~122

C-6 ~119

CN ~118

C-5a ~108

Note: The assignment of quaternary carbons can be confirmed using techniques such as

Heteronuclear Multiple Bond Correlation (HMBC).

Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~3300 N-H Stretching

~3100-3000 Aromatic C-H Stretching

~2230 C≡N (Nitrile) Stretching

~1620, ~1500 Aromatic C=C Stretching

Note: The nitrile stretch is a particularly strong and sharp absorption, making it a key diagnostic

peak.

Predicted Mass Spectrometry (MS) Data
m/z Ion Notes

143.05 [M]⁺ Molecular Ion

116.04 [M-HCN]⁺ Loss of hydrogen cyanide

89.04 [M-HCN-HCN]⁺ or [C₆H₅N]⁺ Further fragmentation

Note: High-resolution mass spectrometry (HRMS) would provide an exact mass measurement,

confirming the elemental composition of C₈H₅N₃.

Experimental Workflows and Logical Relationships
The characterization of 1H-indazole-6-carbonitrile relies on a logical sequence of

spectroscopic analyses to confirm its structure and purity.
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General Spectroscopic Analysis Workflow

Synthesis & Purification

Spectroscopic Analysis

Structural Confirmation

Synthesis of 1H-indazole-6-carbonitrile

Purification (e.g., Crystallization, Chromatography)

IR Spectroscopy

Initial Functional Group ID

Mass Spectrometry

Molecular Weight Determination

NMR Spectroscopy

Detailed Structural Elucidation

Structure Confirmation Purity Assessment
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b140298#spectroscopic-data-nmr-ir-ms-of-1h-
indazole-6-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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